Chemical structure of 4-Chloro-3-iodo-6-methoxy-1H-indazole
Chemical structure of 4-Chloro-3-iodo-6-methoxy-1H-indazole
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Chloro-3-iodo-6-methoxy-1H-indazole , a highly functionalized heterocyclic building block.[1]
Part 1: Executive Summary & Structural Analysis
Compound: 4-Chloro-3-iodo-6-methoxy-1H-indazole
Chemical Formula:
Structural Significance in Drug Discovery
This molecule represents a "privileged scaffold" in kinase inhibitor discovery (e.g., FGFR, VEGFR, CDK pathways).[4][5] Its trisubstituted pattern offers three distinct vectors for structure-activity relationship (SAR) exploration:
-
C3-Iodine (Functional Handle): A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of "hinge-binding" motifs or solubilizing tails.[1]
-
C4-Chlorine (Steric/Electronic Modulator): Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (gatekeeper residues).[1][4][5] It also electronically deactivates the C3 position slightly, modulating the reactivity of the iodine.
-
C6-Methoxy (H-Bond Acceptor): Enhances solubility and acts as a hydrogen bond acceptor, often interacting with solvent-exposed regions of the target protein.[1]
Tautomerism & Electronic Properties
Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[1]
-
Preferred Tautomer: In the solid state and non-polar solvents, the 1H-indazole form is thermodynamically favored over the 2H-form.
-
Regiochemistry of Alkylation: Under basic conditions (
), alkylation typically occurs at N1 (kinetic and thermodynamic product), though steric hindrance from the C7-position (if substituted) or electronic effects can shift the ratio.[1][4][5] In this specific molecule, the C7 position is open, favoring N1 alkylation.
Part 2: Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis
The most robust route to 4-chloro-3-iodo-6-methoxy-1H-indazole avoids late-stage chlorination, which often suffers from poor regioselectivity (C4 vs. C7).[1] Instead, the chlorine and methoxy substituents are best installed in the benzene precursor.
Optimal Route: Cyclization of a 2-fluorobenzaldehyde derivative followed by electrophilic iodination.
Step-by-Step Synthesis Protocol
Step 1: Cyclization to the Indazole Core
Precursor: 6-Chloro-2-fluoro-4-methoxybenzaldehyde (commercially available or synthesized via lithiation of 1-chloro-3-fluoro-5-methoxybenzene).[1]
Reaction:
-
Reagents: Hydrazine monohydrate (5.0 equiv), Ethanol or DMSO.[4][5]
-
Conditions: Reflux (
) for 4–6 hours.[1][4][5] -
Mechanism: Hydrazone formation followed by intramolecular nucleophilic aromatic substitution (
) displacing the fluorine.[4][5]
Protocol:
-
Dissolve 6-chloro-2-fluoro-4-methoxybenzaldehyde (10.0 g, 53 mmol) in Ethanol (100 mL).
-
Add Hydrazine monohydrate (13 mL, ~265 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (
) and stir for 5 hours. Monitor via LC-MS (Target ).[1][4][5] -
Workup: Cool to room temperature. The product often precipitates. Pour into ice-water (300 mL). Filter the solid, wash with water (
mL) and hexanes.[4][5] -
Yield Expectation: 85–95% (Off-white solid).
-
Intermediate: 4-Chloro-6-methoxy-1H-indazole .
Step 2: Regioselective C3-Iodination
Direct electrophilic halogenation at C3 is highly selective for 1H-indazoles.[1]
Reaction:
-
Reagents: Iodine (
), Potassium Hydroxide (KOH) or .[1][4][5] -
Conditions: Room temperature, 3–12 hours.
Protocol:
-
Dissolve 4-chloro-6-methoxy-1H-indazole (5.0 g, 27.4 mmol) in DMF (50 mL).
-
Add KOH pellets (3.8 g, 68.5 mmol) or powdered
. Stir for 15 min. -
Add Iodine (
) (8.3 g, 32.9 mmol) portion-wise over 20 minutes. (Exothermic).[4][5] -
Stir at RT for 4 hours. Dark color persists.
-
Quench: Pour mixture into 5% aqueous Sodium Thiosulfate (
) solution (200 mL) to reduce excess iodine. -
Isolation: The product precipitates as a yellow/tan solid. Filter and wash copiously with water.
-
Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.
-
Final Product: 4-Chloro-3-iodo-6-methoxy-1H-indazole .
Analytical Characterization (Predicted)
| Technique | Expected Signal / Data |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | m/z = 308.9 / 310.9 (Cl isotope pattern).[1][4][5] Retention time consistent with increased lipophilicity vs non-iodinated precursor. |
| Appearance | Pale yellow to tan solid. |
Part 3: Visualization of Synthesis & Logic
Caption: Two-step convergent synthesis of the target indazole scaffold and downstream functionalization vectors.
Part 4: Safety & Handling
-
Iodine (
): Corrosive and volatile.[4][5] Weigh in a fume hood. -
Hydrazine: Highly toxic and potentially carcinogenic. Use double-gloving and handle in a well-ventilated hood.[1] Bleach (hypochlorite) can be used to neutralize hydrazine spills.[4][5]
-
Product Stability: 3-Iodoindazoles are light-sensitive.[1] Store in amber vials at
.
References
-
Indazole Synthesis Review
-
C3-Iodination Protocol
-
Related Scaffold Characterization (4-Chloro-1H-indazole)
